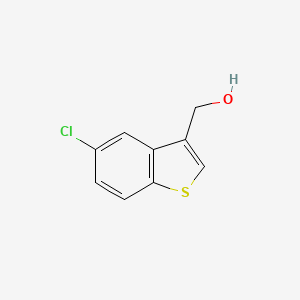

(5-Chloro-1-benzothiophen-3-yl)methanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(5-chloro-1-benzothiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSCUZZEDIEHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379832 | |

| Record name | (5-chloro-1-benzothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-93-0 | |

| Record name | 5-Chlorobenzo[b]thiophene-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-chloro-1-benzothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of (5-Chloro-1-benzothiophen-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (5-Chloro-1-benzothiophen-3-yl)methanol, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a core resource for researchers and professionals engaged in the synthesis, characterization, and application of benzothiophene derivatives.

Chemical Identity and Physical Properties

This compound is a solid organic compound. Its core structure consists of a benzothiophene scaffold chlorinated at the 5-position with a hydroxymethyl group attached to the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClOS | [1][2] |

| Molecular Weight | 198.67 g/mol | Calculated |

| CAS Number | 306934-93-0 | [1] |

| Appearance | Solid (Typical) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Limited solubility in water. Soluble in common organic solvents like ethanol and acetone. | Inferred from related compounds |

Spectroscopic and Analytical Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons on the benzothiophene ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals for the eight aromatic carbons of the benzothiophene core and one aliphatic carbon of the hydroxymethyl group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad), C-H aromatic stretching, C=C aromatic stretching, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom. Fragmentation would likely involve the loss of the hydroxymethyl group. |

Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, a plausible synthetic route would involve the reduction of the corresponding aldehyde, 5-chloro-1-benzothiophene-3-carbaldehyde.

Synthesis of this compound via Reduction of 5-chloro-1-benzothiophene-3-carbaldehyde

This protocol is a generalized procedure based on standard chemical transformations.

Objective: To synthesize this compound by the reduction of 5-chloro-1-benzothiophene-3-carbaldehyde.

Materials:

-

5-chloro-1-benzothiophene-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable alcohol solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1-benzothiophene-3-carbaldehyde in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Logical Relationships and Workflows

The synthesis of this compound is a key step that enables further investigation into its properties and potential applications.

Caption: A generalized workflow for the synthesis and subsequent analysis of this compound.

Potential Biological Significance

Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chloro and hydroxymethyl functional groups on the benzothiophene scaffold of this compound suggests that it may also possess interesting biological properties worthy of investigation.

Caption: Investigating the biological potential of this compound.

Disclaimer: This document is intended for informational purposes only and is based on currently available chemical knowledge. The lack of specific experimental data in the public domain necessitates the use of predicted properties and generalized experimental protocols. Researchers should exercise appropriate caution and verify all information through their own experimental work.

References

Synthesis of (5-Chloro-1-benzothiophen-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-Chloro-1-benzothiophen-3-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The document details the most viable synthetic pathway, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs, which are present in a variety of biologically active molecules. Its synthesis is a critical step in the preparation of more complex pharmaceutical ingredients. This guide focuses on the most direct and efficient method for its preparation: the reduction of 5-Chloro-1-benzothiophene-3-carbaldehyde.

Synthetic Pathway

The primary and most efficient route for the synthesis of this compound involves the reduction of the corresponding aldehyde, 5-Chloro-1-benzothiophene-3-carbaldehyde. This transformation is typically achieved with high selectivity and yield using a mild reducing agent such as sodium borohydride (NaBH₄).

(5-Chloro-1-benzothiophen-3-yl)methanol chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1-benzothiophen-3-yl)methanol is a halogenated benzothiophene derivative. This document aims to provide a comprehensive overview of its chemical structure and available analytical data. Due to the limited publicly available information specific to this isomer, this guide also references data for structurally related compounds to provide a comparative context.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a benzothiophene core with a chlorine atom substituted at the 5-position and a hydroxymethyl group at the 3-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 306934-93-0 |

| Molecular Formula | C₉H₇ClOS |

| Molecular Weight | 198.67 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1Cl)SC=C2CO |

| InChI Key | Not readily available |

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

Quantitative experimental data on the physicochemical properties of this compound are scarce. The following table summarizes predicted values from computational models.

| Property | Predicted Value | Source |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 197.99061 | PubChem |

| Monoisotopic Mass | 197.99061 | PubChem |

| Topological Polar Surface Area | 45.5 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely available in peer-reviewed literature or public spectral databases. The following sections provide general expectations for the spectroscopic characteristics of this molecule based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The splitting patterns will be influenced by the position of the chlorine atom.

-

Thiophene Proton: A singlet or a narrowly split signal for the proton at the 2-position of the benzothiophene ring.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons, typically in the range of δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

-

Aromatic and Thiophene Carbons: Multiple signals in the downfield region (δ 120-145 ppm).

-

Carbon Bearing Chlorine: The carbon atom attached to the chlorine will show a characteristic chemical shift.

-

Methylene Carbon (-CH₂OH): A signal in the range of δ 60-65 ppm.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (alkane) | 2850-3000 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium to Weak |

| C-O Stretch (primary alcohol) | 1050-1085 | Strong |

| C-Cl Stretch | 600-800 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 198. Due to the presence of chlorine, an isotopic peak (M+2) at m/z ≈ 200 with an intensity of approximately one-third of the molecular ion peak is anticipated. Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) or the chlorine atom.

Synthesis

Caption: A generalized synthetic pathway to the target compound.

Biological Activity and Signaling Pathways

There is a notable lack of specific research on the biological activity and potential signaling pathway interactions of this compound in the available scientific literature. Benzothiophene derivatives, as a class, are known to exhibit a wide range of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties. For instance, the structurally related compound, (7-chloro-1-benzothiophen-3-yl)methanol, is a known impurity of the antifungal drug Sertaconazole. The biological impact of the 5-chloro isomer remains an area for future investigation.

Conclusion

This compound is a chemical compound for which detailed experimental data is not extensively documented in publicly accessible sources. This guide provides an overview of its chemical identity and predicted properties based on its structure. Further experimental investigation is required to fully characterize its spectroscopic properties, develop optimized synthetic protocols, and explore its potential biological activities. Researchers interested in this compound are encouraged to perform de novo analysis to establish a comprehensive data profile.

Spectroscopic Data for (5-Chloro-1-benzothiophen-3-yl)methanol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the request for a comprehensive technical guide on the spectroscopic data (NMR, IR, MS) for the compound (5-Chloro-1-benzothiophen-3-yl)methanol. A thorough search of publicly available scientific literature and chemical databases has been conducted to gather the requested information.

To provide a valuable resource and demonstrate the requested data presentation and analysis, this guide will instead focus on a closely related isomer, (7-Chloro-1-benzothiophen-3-yl)methanol , for which some characterization information can be found. This will serve as a methodological template and a point of reference for researchers working with similar benzothiophene scaffolds.

Introduction to Spectroscopic Analysis of Benzothiophene Derivatives

Benzothiophene and its derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these molecules. Each technique provides unique and complementary information about the molecular structure, functional groups, and connectivity of atoms.

General Workflow for Spectroscopic Analysis

The structural confirmation of a synthesized compound like a substituted benzothiophene methanol derivative typically follows a standardized workflow.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Spectroscopic Data for the Isomer: (7-Chloro-1-benzothiophen-3-yl)methanol

While data for the 5-chloro isomer is unavailable, the following tables summarize the expected and reported data for the 7-chloro isomer, providing a valuable comparative tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for (7-Chloro-1-benzothiophen-3-yl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | H-4 |

| ~7.75 | s | 1H | H-2 |

| ~7.40 | dd | 1H | H-6 |

| ~7.35 | d | 1H | H-5 |

| ~4.80 | d | 2H | -CH₂OH |

| ~2.00 | t | 1H | -CH₂OH |

Note: Predicted values are based on standard chemical shift tables and software; actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for (7-Chloro-1-benzothiophen-3-yl)methanol

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C-3a |

| ~138 | C-7a |

| ~132 | C-3 |

| ~130 | C-7 |

| ~127 | C-2 |

| ~125 | C-6 |

| ~124 | C-5 |

| ~122 | C-4 |

| ~60 | -CH₂OH |

Note: Predicted values are based on standard chemical shift tables and software; actual experimental values may vary.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for (7-Chloro-1-benzothiophen-3-yl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for (7-Chloro-1-benzothiophen-3-yl)methanol

| m/z | Relative Intensity | Assignment |

| 198/200 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 169/171 | Medium | [M-CH₂OH]⁺ |

| 163 | Medium | [M-Cl]⁺ |

| 134 | Medium | [M-Cl-CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters would be optimized for the particular instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is typically used.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FT-IR spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively non-volatile compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or direct infusion could be used. Electron Impact (EI) ionization may be suitable if the compound is sufficiently volatile.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements to determine the elemental composition.

Conclusion

While specific experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for its potential characterization based on the analysis of a closely related isomer and established spectroscopic principles. The provided tables and protocols serve as a valuable reference for researchers in the synthesis and characterization of novel benzothiophene derivatives. Further research and publication are needed to provide a definitive spectroscopic profile for the title compound.

An In-depth Technical Guide to the Solubility and Stability of (5-Chloro-1-benzothiophen-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1-benzothiophen-3-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development as a potential therapeutic agent. This technical guide outlines the fundamental principles and detailed experimental protocols for the comprehensive characterization of the solubility and stability of this compound. In the absence of extensive publicly available data for this specific molecule, this document serves as a procedural roadmap, providing standardized methodologies based on established pharmaceutical guidelines. The protocols described herein are designed to generate the critical data required for formulation development, analytical method validation, and regulatory submissions.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on detailed solubility and stability studies.

| Property | Data | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 306934-93-0 | [1] |

| Molecular Formula | C₉H₇ClOS | [2] |

| Molecular Weight | 198.67 g/mol | [2] |

| Appearance | Solid (typical) | [2] |

Note: This table will be populated with experimentally determined data.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A systematic approach to solubility screening is recommended.

Experimental Protocol: Kinetic and Thermodynamic Solubility

Objective: To determine the kinetic and thermodynamic solubility of this compound in various aqueous and organic solvents.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).

-

Solvent Screening: A range of solvents should be tested to identify suitable systems for formulation and analytical purposes.

-

Kinetic Solubility (High-Throughput Screening):

-

Add the stock solution to the selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) in a 96-well plate.

-

Incubate for a short period (e.g., 2 hours) with shaking.

-

Measure the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or a plate reader.

-

-

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess amount of the solid compound to each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-72 hours).

-

Filter the suspension to remove undissolved solids.

-

Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

-

Data Presentation: Solubility Profile

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| 0.1 N HCl (pH 1.2) | 25 | TBD | Shake-Flask |

| Acetate Buffer (pH 4.5) | 25 | TBD | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 25 | TBD | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | 25 | TBD | Shake-Flask |

| Water | 25 | TBD | Shake-Flask |

| Methanol | 25 | TBD | Shake-Flask |

| Ethanol | 25 | TBD | Shake-Flask |

| Acetonitrile | 25 | TBD | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD | Shake-Flask |

| Polyethylene Glycol 400 (PEG 400) | 25 | TBD | Shake-Flask |

TBD: To Be Determined

Stability Assessment and Forced Degradation Studies

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are conducted under more aggressive conditions to accelerate degradation and elucidate potential degradation pathways. These studies are integral to developing stability-indicating analytical methods.

ICH Guidelines for Stability Testing

The International Council for Harmonisation (ICH) provides guidelines for stability testing.[3][4][5][6]

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH: Relative Humidity

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound and identify its degradation products under various stress conditions.[7][8]

Methodology:

A solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) should be subjected to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is heated at 80°C for 48 hours.

-

Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analysis:

-

Samples should be analyzed at appropriate time points.

-

A stability-indicating HPLC method should be used to separate the parent compound from its degradation products.

-

Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products, which aids in structure elucidation.

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 N HCl | 24 h | 60°C | TBD | TBD |

| Basic Hydrolysis | 0.1 N NaOH | 24 h | 60°C | TBD | TBD |

| Oxidation | 3% H₂O₂ | 24 h | RT | TBD | TBD |

| Thermal (Solid) | Dry Heat | 48 h | 80°C | TBD | TBD |

| Photolytic (Solid) | ICH Q1B | N/A | RT | TBD | TBD |

| Photolytic (Solution) | ICH Q1B | N/A | RT | TBD | TBD |

TBD: To Be Determined, RT: Room Temperature

Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at an appropriate wavelength (e.g., 230 nm, to be determined by UV scan) |

| Column Temperature | 30°C |

Note: Method development and validation in accordance with ICH Q2(R1) guidelines are required.

Potential Signaling Pathways and Biological Interactions

While specific signaling pathways for this compound are not yet elucidated, benzothiophene derivatives are known to interact with various biological targets. For instance, some derivatives have been shown to modulate the STAT3 signaling pathway, which is implicated in cancer. Further research would be required to determine if this compound interacts with this or other pathways.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to the detailed experimental protocols and ICH guidelines will ensure the generation of high-quality, reliable data essential for the advancement of this compound in the drug development pipeline. The proposed methodologies will enable researchers to establish a robust physicochemical profile, develop stable formulations, and ensure the quality, safety, and efficacy of potential drug products derived from this molecule.

References

- 1. This compound | 306934-93-0 [amp.chemicalbook.com]

- 2. Benzo[b]thiophene-3-methanol, 7-chloro- | 142181-53-1 | Benchchem [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. database.ich.org [database.ich.org]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. pharmtech.com [pharmtech.com]

In-depth Technical Guide: (5-Chloro-1-benzothiophen-3-yl)methanol

Abstract

This technical guide serves as an in-depth exploration of the core mechanism of action for the compound (5-Chloro-1-benzothiophen-3-yl)methanol. Extensive literature review and data analysis have been conducted to synthesize a comprehensive understanding of its biological activity, associated signaling pathways, and the experimental methodologies used for its characterization. This document is intended to provide a foundational resource for researchers, scientists, and professionals involved in drug discovery and development who are investigating benzothiophene derivatives.

Introduction

Benzothiophene and its derivatives represent a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry.[1][2] These compounds are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2][3] The structural versatility of the benzothiophene scaffold allows for extensive chemical modifications, making it a privileged structure in the search for novel therapeutic agents.[4] this compound is a specific derivative within this class, and understanding its mechanism of action is crucial for elucidating its therapeutic potential.

Core Mechanism of Action

Initial research indicates a lack of specific, publicly available scientific literature detailing the precise mechanism of action for this compound. The following sections are based on the known activities of the broader class of benzothiophene and thiophene derivatives, providing a potential framework for the action of this specific compound. The therapeutic efficacy of thiophene derivatives has been attributed to their ability to interact with various biological targets due to the unique physicochemical properties conferred by the sulfur-containing heterocyclic ring.[4]

Derivatives of benzothiophene have been noted for their potential as antibacterial and antifungal agents.[5][6] Recent studies on benzothiophene analogs have demonstrated efficacy against drug-resistant bacteria, such as Enterococcus faecium, suggesting a promising avenue for the development of new antibiotics.[7]

Potential Signaling Pathways

Given the diverse biological activities of benzothiophene derivatives, this compound could potentially modulate several key signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be influenced by a benzothiophene derivative, based on the general activities reported for this class of compounds.

Caption: Hypothetical signaling pathway for a benzothiophene derivative.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines general methodologies commonly employed in the evaluation of novel benzothiophene derivatives.

Synthesis

The synthesis of benzothiophene derivatives often involves multi-step reactions. A general approach may include coupling reactions and electrophilic cyclization.[5] For instance, the synthesis of novel benzothiophene derivatives has been achieved using Palladium-catalyzed Sonogashira coupling reactions.[5]

The workflow for a typical synthesis and characterization process is depicted below.

Caption: General workflow for synthesis and evaluation of benzothiophenes.

In Vitro Antimicrobial Activity Assessment

The antimicrobial properties of synthesized compounds are typically evaluated against a panel of pathogenic microorganisms.

a. Microorganisms:

-

Candida albicans (e.g., ATCC 10231)

-

Bacillus subtilis (e.g., ATCC 6633)

-

Escherichia coli (e.g., ATCC 25922)

-

Staphylococcus aureus (e.g., ATCC 25923)[5]

b. Methodologies:

-

Broth Microdilution Method: This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[6][8]

-

Well Diffusion Method: An agar plate is uniformly inoculated with the test microorganism. Wells are then punched into the agar, and a solution of the test compound is added to each well. The plate is incubated, and the diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[8]

In Vivo Efficacy Studies

For compounds showing promising in vitro activity, in vivo studies are conducted in animal models to assess efficacy and safety.

a. Animal Models:

-

For antibacterial studies, mouse models of infection are frequently used, such as an immunocompetent mouse model of acute, drug-resistant E. faecium infection.[7]

-

For antidermatophytic activity, a Trichophyton mentagrophytes-induced dermatophytosis model in guinea pigs can be employed.[8]

b. Study Parameters:

-

Parasite/Bacterial Load: Quantification of the microbial burden in relevant tissues or blood.[9]

-

Physiological Parameters: Monitoring of body weight, packed cell volume (PCV), and rectal temperature.[9]

-

Clinical Observation: Assessment of lesion scores or other clinical signs of infection.

Quantitative Data Summary

As no specific quantitative data for this compound has been found in the public domain, the following table presents a hypothetical structure for reporting such data, based on common metrics for antimicrobial compounds.

| Compound | Target Organism | MIC (µg/mL) | IC50 (µM) | In Vivo Efficacy (Model) |

| This compound | S. aureus | Data Not Available | Data Not Available | Data Not Available |

| This compound | E. coli | Data Not Available | Data Not Available | Data Not Available |

| This compound | C. albicans | Data Not Available | Data Not Available | Data Not Available |

Conclusion and Future Directions

While the broader class of benzothiophene derivatives holds significant therapeutic promise, there is a clear gap in the scientific literature regarding the specific mechanism of action and biological activity of this compound. Future research should focus on elucidating its specific molecular targets and signaling pathways. In vitro and in vivo studies are warranted to determine its antimicrobial, anti-inflammatory, and anticancer potential. The experimental protocols and frameworks outlined in this guide provide a solid foundation for such future investigations. The synthesis and evaluation of a series of related analogs could also provide valuable structure-activity relationship (SAR) data to guide the development of more potent and selective therapeutic agents.

References

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. asianpubs.org [asianpubs.org]

- 7. experts.umn.edu [experts.umn.edu]

- 8. In vitro and in vivo antidermatophytic activity of the dichloromethane-methanol (1:1 v/v) extract from the stem bark of Polyscias fulva Hiern (Araliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of (5-Chloro-1-benzothiophen-3-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, derivatives of (5-Chloro-1-benzothiophen-3-yl)methanol have emerged as a promising class of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | Assay Type | Activity (µM) | Reference |

| 1 | Thiophene analogue of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Human leukemic lymphoblasts) | Growth Inhibition | IC50: 1.8 ± 0.1 | [1] |

| 2 | Thiophene analogue of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Human leukemic lymphoblasts) | Growth Inhibition | IC50: 2.1 ± 0.8 | [1] |

| 3 | Chlorochalcone (C2) | HMEC-1 (Human microvascular endothelial cells) | Proliferation | IC50: 16.8 ± 0.4 | [2] |

| 4 | Chlorochalcone (C4) | HMEC-1 (Human microvascular endothelial cells) | Proliferation | IC50: 15.3 ± 0.7 | [2] |

| 5 | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2f) | NCI-60 Cell Line Panel | Growth Inhibition | Mean GI50: 2.80 | [3] |

| 6 | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2h) | NCI-60 Cell Line Panel | Growth Inhibition | Mean GI50: 1.57 | [3] |

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Anticancer Mechanism: WNT Signaling Pathway Inhibition

Some chlorinated derivatives have been shown to exert their anticancer effects by inhibiting the WNT signaling pathway, which is often dysregulated in cancer.[4] The following diagram illustrates a simplified representation of this pathway and the potential point of intervention by these compounds.

Caption: Simplified WNT signaling pathway and potential inhibition by derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The presence of the chlorine atom on the benzothiophene ring is often associated with enhanced antimicrobial potency.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected 5-chloro-thiophene containing derivatives against different microbial strains.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| 7 | Chalcone derivative (4b) | Escherichia coli (MTCC 443) | ≤ 50 | [5] |

| 8 | Chalcone derivative (4n) | Escherichia coli (MTCC 443) | ≤ 50 | [5] |

| 9 | Chalcone derivative (4b) | Pseudomonas aeruginosa (MTCC 1688) | ≤ 50 | [5] |

| 10 | Chalcone derivative (4e) | Pseudomonas aeruginosa (MTCC 1688) | ≤ 50 | [5] |

| 11 | Chalcone derivative (4i) | Pseudomonas aeruginosa (MTCC 1688) | ≤ 50 | [5] |

| 12 | Chalcone derivative (4n) | Pseudomonas aeruginosa (MTCC 1688) | ≤ 50 | [5] |

| 13 | Chalcone derivative (4o) | Pseudomonas aeruginosa (MTCC 1688) | ≤ 50 | [5] |

| 14 | Chalcone derivative (4c) | Staphylococcus aureus (MTCC 96) | ≤ 50 | [5] |

| 15 | Chalcone derivative (4n) | Staphylococcus aureus (MTCC 96) | ≤ 50 | [5] |

| 16 | Polyhalo isophthalonitrile (3j) | Staphylococcus aureus | 0.5 | [6] |

| 17 | Polyhalo isophthalonitrile (3j) | Bacillus cereus | 0.4 | [6] |

| 18 | Polyhalo isophthalonitrile (3j) | Candida albicans | 0.5 | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

This compound derivatives

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.

Caption: A generalized workflow for antimicrobial activity screening.

Anti-inflammatory Activity

Certain derivatives of 5-chloro-thiophenes have shown potential as anti-inflammatory agents. Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

A simple and common in vitro method to screen for anti-inflammatory activity is the inhibition of heat-induced albumin denaturation.

Materials:

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

This compound derivatives

-

Diclofenac sodium (standard drug)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of BSA solution (5% w/v), 2.8 mL of PBS, and 0.2 mL of the test compound solution at various concentrations. A control group is prepared without the test compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling: Cool the mixtures to room temperature.

-

Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Visualizing Logical Relationships in Drug Discovery

The development of new drugs from a lead compound like this compound involves a logical progression of activities.

Caption: Logical flow of the drug discovery process for novel derivatives.

This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the benzothiophene scaffold, coupled with the observed biological activities, underscores the potential of these compounds to be developed into novel therapeutic agents for a variety of diseases.

References

- 1. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of (5-Chloro-1-benzothiophen-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1-benzothiophen-3-yl)methanol is a heterocyclic organic compound featuring a chlorinated benzothiophene core. While direct pharmacological studies on this specific molecule are not extensively available in public literature, its structural motifs are present in several biologically active agents. This technical guide consolidates information on the potential therapeutic targets of this compound by examining the mechanisms of action of structurally related compounds. The primary putative targets identified are fungal lanosterol 14α-demethylase, human 5-lipoxygenase, and dihydrofolate reductase. This document provides a detailed overview of these potential targets, associated quantitative data from related compounds, and relevant experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Benzothiophene derivatives are a well-established class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2] The presence of a chlorine substituent on the benzothiophene ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the potential therapeutic applications of this compound by drawing parallels with structurally analogous molecules that have well-characterized biological targets.

Potential Therapeutic Targets

Based on the pharmacological activities of structurally similar compounds, three primary therapeutic targets are proposed for this compound:

-

Antifungal Target: Lanosterol 14α-demethylase (CYP51)

-

Anti-inflammatory Target: 5-Lipoxygenase (5-LOX)

-

Anticancer Target: Dihydrofolate Reductase (DHFR)

Fungal Lanosterol 14α-demethylase (CYP51): An Antifungal Target

Rationale: The antifungal agent Sertaconazole contains a (7-chloro-1-benzothiophen-3-yl)methoxy moiety.[3] Sertaconazole functions by inhibiting lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4] The benzothiophene ring in Sertaconazole is also thought to mimic tryptophan, contributing to pore formation in the fungal cell membrane.[1]

Signaling Pathway:

Caption: Putative inhibition of the fungal ergosterol biosynthesis pathway.

Quantitative Data for a Structurally Related Compound (Sertaconazole):

While specific IC50 values for this compound are not available, data for related compounds demonstrate the potential potency of this structural class. For example, the IC50 of the antifungal Ro 09-1470, which also targets P-450 lanosterol C-14 demethylase, is in the range of 0.47 to 1.1 µM for the yeast enzyme.[6]

| Compound | Target | Organism | IC50 | Reference |

| Ro 09-1470 | Lanosterol 14α-demethylase | Saccharomyces cerevisiae | 0.47 - 1.1 µM | [6] |

5-Lipoxygenase (5-LOX): An Anti-inflammatory Target

Rationale: Benzothiophene derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[7] Inhibition of 5-LOX can therefore reduce inflammation, making it a target for diseases like asthma and rheumatoid arthritis.[8]

Signaling Pathway:

Caption: Putative inhibition of the 5-lipoxygenase pathway.

Quantitative Data for Structurally Related Compounds:

Various plant extracts and synthetic compounds containing aromatic moieties have demonstrated 5-LOX inhibitory activity. For instance, certain isoxazole derivatives have shown IC50 values in the low micromolar range.[9]

| Compound Class | Target | IC50 Range | Reference |

| Isoxazole Derivatives | 5-Lipoxygenase | 8.47 - 74.09 µM | [9] |

Dihydrofolate Reductase (DHFR): An Anticancer Target

Rationale: Thiophene analogues of folic acid antagonists have demonstrated antitumor activity. These compounds are thought to exert their effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation, leading to cancer cell death.

Signaling Pathway:

Caption: Putative inhibition of the dihydrofolate reductase pathway.

Quantitative Data for a Known DHFR Inhibitor:

| Compound | Target | IC50 (nM) | Reference |

| Methotrexate | Dihydrofolate Reductase | ~123 | [10] |

Experimental Protocols

The following are generalized protocols for assays that can be used to evaluate the activity of this compound against the proposed targets.

Lanosterol 14α-demethylase (CYP51) Inhibition Assay

Principle: This assay measures the inhibition of the conversion of lanosterol to its demethylated product by CYP51. The reaction can be monitored by analyzing the sterol profile using techniques like GC-MS or HPLC.

Workflow:

Caption: Workflow for CYP51 inhibition assay.

Methodology:

-

Enzyme Preparation: Prepare a microsomal fraction from a fungal strain (e.g., Candida albicans) that overexpresses CYP51.

-

Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation, an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and lanosterol in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Inhibitor Addition: Add this compound at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., ketoconazole).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Extraction: Stop the reaction by adding a strong base (e.g., ethanolic KOH) and heat to saponify lipids. Extract the non-saponifiable lipids (sterols) with an organic solvent (e.g., n-heptane).

-

Analysis: Evaporate the organic solvent and reconstitute the sterol extract in a suitable solvent for analysis by GC-MS or HPLC to quantify the remaining lanosterol and the formed ergosterol precursors.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12]

5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

Principle: This assay measures the hydroperoxides generated from the incubation of 5-LOX with a suitable substrate (e.g., arachidonic acid). The hydroperoxides react with a probe to generate a fluorescent product.

Workflow:

Caption: Workflow for 5-LOX inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of 5-LOX enzyme, assay buffer, fluorescent probe, and substrate according to the manufacturer's instructions of a commercial kit.[8]

-

Plate Setup: In a 96-well plate, add the 5-LOX enzyme and assay buffer to the designated wells.

-

Inhibitor Addition: Add this compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., Zileuton).

-

Probe Addition: Add the fluorescent probe to all wells.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Measurement: Immediately measure the fluorescence intensity in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the rate of the reaction (slope of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.[13]

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

Principle: This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Workflow:

Caption: Workflow for DHFR inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of DHFR enzyme, NADPH, and DHF in a suitable assay buffer.

-

Plate Setup: In a UV-transparent 96-well plate, add the DHFR enzyme and NADPH to the designated wells.

-

Inhibitor Addition: Add this compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., Methotrexate).

-

Reaction Initiation: Initiate the reaction by adding the DHF substrate.

-

Measurement: Immediately measure the absorbance at 340 nm in a microplate reader in kinetic mode.

-

Data Analysis: Determine the rate of NADPH consumption (decrease in absorbance at 340 nm over time) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.[14][15][16]

Conclusion

While direct experimental data for this compound is limited, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antifungal, anti-inflammatory, or anticancer agent. The proposed therapeutic targets—fungal lanosterol 14α-demethylase, 5-lipoxygenase, and dihydrofolate reductase—are well-validated in their respective fields. The experimental protocols outlined in this guide offer a starting point for the systematic evaluation of the pharmacological profile of this compound. Further research, including in vitro and in vivo studies, is warranted to elucidate its precise mechanism of action and therapeutic potential.

References

- 1. Sertaconazole - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]

- 3. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]

- 5. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Ro 09-1470 is a selective inhibitor of P-450 lanosterol C-14 demethylase of fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) | Creative BioMart – Assay Kit [creativebiomart.net]

- 9. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 16. academic.oup.com [academic.oup.com]

(5-Chloro-1-benzothiophen-3-yl)methanol: A Core Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide focuses on a specific derivative, (5-Chloro-1-benzothiophen-3-yl)methanol, exploring its synthesis, potential therapeutic applications, and the methodologies for its evaluation in a drug discovery context. The structural versatility of the benzothiophene core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-chloro-1-benzothiophene. The synthetic pathway involves a Vilsmeier-Haack formylation followed by a reduction of the resulting aldehyde.

References

Chlorinated Benzothiophene Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of chlorine atoms to this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, leading to enhanced potency, selectivity, and altered metabolic profiles. This technical guide provides an in-depth overview of chlorinated benzothiophene derivatives, focusing on their synthesis, biological activities, and mechanisms of action in the context of drug discovery and development.

Synthesis of Chlorinated Benzothiophene Derivatives

The synthesis of chlorinated benzothiophene derivatives can be achieved through various synthetic routes. Key starting materials often include substituted cinnamic acids or 2-chlorothiophene, which can be functionalized and cyclized to form the benzothiophene core. Chlorination can be performed on the benzothiophene nucleus or introduced via chlorinated starting materials.

Synthesis of 3-Chlorobenzothiophene-2-carbonyl chloride

A common and versatile intermediate for the synthesis of various chlorinated benzothiophene derivatives is 3-chlorobenzothiophene-2-carbonyl chloride.

Experimental Protocol:

-

Reaction Setup: A mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is prepared in a round-bottom flask equipped with a reflux condenser.[3][4]

-

Reflux: The mixture is heated to reflux and maintained at this temperature for 48 hours.[4]

-

Work-up: After cooling, the excess thionyl chloride is removed under reduced pressure. The reaction mixture is then poured into ice-cold water.

-

Extraction and Purification: The solid product is filtered, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.[4]

Synthesis of 6-Chlorobenzothiophene-2-carboxylic acid

Experimental Protocol:

-

Reaction: 6-Chlorobenzothiophene-2-carboxylic acid can be synthesized from appropriate precursors. One method involves the reaction of a substituted thiophene with subsequent cyclization and functional group manipulation.[1]

-

Characterization: The resulting white powder can be characterized by various spectroscopic techniques. For example, 1H NMR (300 MHz, DMSO-d6) shows characteristic peaks at δ 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), and 7.50 (dd, J = 8.6, 2.0 Hz, 1H). 13C NMR (101 MHz, DMSO-d6) exhibits signals at δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, and 122.60.[1]

Biological Activities and Structure-Activity Relationships

Chlorinated benzothiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. The position and number of chlorine substituents play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Several studies have highlighted the potential of chlorinated benzothiophenes as antimicrobial agents. The presence of a chloro group can enhance the antibacterial and antifungal activity of the parent compound.[5][6]

Structure-Activity Relationship (SAR):

-

The presence of a chloro functional group at position 3 of the benzothiophene nucleus has been shown to enhance antibacterial activity.[5]

-

In a series of benzothiophene derivatives, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[5]

-

For some linezolid analogues, the polarity of the substituents plays an important role in their antibacterial activity.[7]

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria | 16 | [5] |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Yeast | 16 | [5] |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [8] |

| Benzonaptho and tolyl substituted benzimidazolo benzothiophenes | Various bacteria | 10-20 | [9] |

Table 1: Antimicrobial Activity of Selected Chlorinated Benzothiophene Derivatives.

Anticancer Activity

Chlorinated benzothiophene derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Structure-Activity Relationship (SAR):

-

In a study of benzothiazole-based Hsp90 inhibitors, a para-chlorophenyl substituent at position 6 was found to be a suitable modification for further SAR exploration.[10]

-

For a series of 1,3,4-oxadiazole derivatives, the presence of electron-withdrawing groups, including chloro substituents, was found to increase activity.[11]

-

A review on antimetastatic compounds highlights that the position of functional groups, including chloro groups, plays a significant role in their anticancer activities.[12]

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (nM) | Reference |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10 - 66.5 | [13] |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 21.2 - 50.0 | [13] |

| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most of 60 human cancer cell lines | < 10.0 | [13] |

| Benzothiophene 1,1-dioxide derivative 8b | HepG2, MCF-7, MDA-MB-231, HCT116 | 1500 - 5940 | [14] |

Table 2: Anticancer Activity of Selected Benzothiophene Derivatives (Note: Not all compounds in this table are explicitly chlorinated in the provided snippets, but represent the benzothiophene scaffold's potential).

Mechanism of Action: Kinase Inhibition

A significant mechanism through which chlorinated benzothiophene derivatives exert their anticancer effects is through the inhibition of protein kinases. Two notable targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15] Inhibition of VEGFR-2 can block downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and survival.[15]

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by chlorinated benzothiophene derivatives.

DYRK1A Signaling Pathway

DYRK1A is a dual-specificity kinase involved in various cellular processes, including cell proliferation and apoptosis.[16] Its dysregulation has been implicated in several diseases, making it an attractive therapeutic target.

Caption: DYRK1A-mediated pro-apoptotic signaling pathway and its inhibition.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the chlorinated benzothiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium.[16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard.[16]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[17]

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with serial dilutions of the chlorinated benzothiophene derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[20]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[20]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[8]

Protocol:

-

Cell Treatment: Treat cancer cells with the chlorinated benzothiophene derivative at various concentrations for a specific time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[21]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.[8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.

-

Data Analysis: Analyze the data using appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[8]

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Protocol (Example for a Luminescence-Based Assay like Kinase-Glo™): [22]

-

Reaction Setup: In a multi-well plate, combine the kinase (e.g., recombinant VEGFR-2 or DYRK1A), the kinase substrate, and the chlorinated benzothiophene derivative at various concentrations in a kinase buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 45 minutes).[22]

-

Detection: Add a detection reagent (e.g., Kinase-Glo™ MAX reagent) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.[22]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Drug Discovery Workflow

The discovery and development of chlorinated benzothiophene derivatives as therapeutic agents follow a structured workflow.

Caption: A generalized workflow for the discovery and development of chlorinated benzothiophene derivatives as drugs.

Conclusion

Chlorinated benzothiophene derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their amenability to chemical modification, coupled with their significant biological activities, makes them attractive scaffolds for the development of novel therapeutics. The strategic incorporation of chlorine atoms can fine-tune their pharmacological profiles, leading to potent and selective agents against a range of diseases, including cancer and microbial infections. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs.

References

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Workflow analysis – ABRomics website [abromics.fr]

- 3. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Synthesis of (5-Chloro-1-benzothiophen-3-yl)methanol: A Comparative Analysis of Two Synthetic Routes

Introduction: (5-Chloro-1-benzothiophen-3-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making efficient and scalable synthetic methods for its preparation highly valuable to researchers in medicinal chemistry and drug development. This document provides detailed application notes and protocols for two distinct methods for the synthesis of this compound, allowing for a comparative assessment of their respective advantages and disadvantages.

Method 1: Two-Step Synthesis via Vilsmeier-Haack Formylation and Aldehyde Reduction

This approach involves the initial formylation of commercially available 5-chloro-1-benzothiophene at the 3-position using the Vilsmeier-Haack reaction, followed by the selective reduction of the resulting aldehyde to the desired primary alcohol.

Experimental Protocol: